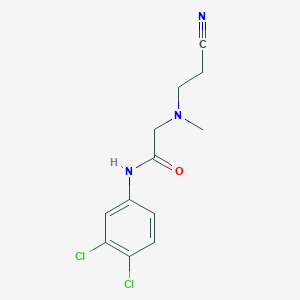
N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine, also known as SERT inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine involves the inhibition of the serotonin transporter (N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine, N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine increases the levels of serotonin in the synaptic cleft, leading to an increase in serotonin signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine are primarily related to its inhibition of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine. The compound has been shown to increase the levels of extracellular serotonin in the brain, leading to an increase in serotonin signaling. This increase in serotonin signaling has been associated with improvements in mood, reductions in anxiety, and reductions in drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine has several advantages for laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high purity. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine in laboratory experiments. The compound has a relatively short half-life, making it difficult to use in long-term studies. Additionally, the compound has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine. One area of interest is the potential use of the compound in the treatment of substance abuse disorders, particularly cocaine addiction. Additionally, there is interest in the development of more potent and selective N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine inhibitors, which may have improved therapeutic efficacy and reduced off-target effects. Finally, there is interest in the study of the long-term effects of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine on brain function and behavior, particularly with regards to its potential use as a treatment for mood disorders.
Méthodes De Synthèse
The synthesis of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine involves the reaction of 2,2-diphenylethylamine with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperidine in the presence of a reducing agent such as sodium borohydride to yield N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine.
Applications De Recherche Scientifique
N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the reuptake of serotonin, making it a potential treatment for depression, anxiety, and other mood disorders. Additionally, the compound has been studied for its potential use in the treatment of substance abuse disorders, particularly cocaine addiction.
Propriétés
IUPAC Name |
N-(2,2-diphenylethyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2/c1-2-15-24-16-13-21(14-17-24)23-18-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21-23H,2,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHELSOOBFHKAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-diphenylethyl)-1-propyl-piperidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(allyloxy)-3-chlorobenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4985471.png)
![1'-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4985476.png)
![2,2'-(oxydi-4,1-phenylene)bis[5-(1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4985479.png)
![N-{5-[3-(4-methyl-1-piperazinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}-2-propylpentanamide dihydrochloride](/img/structure/B4985484.png)
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4985485.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985496.png)
![N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4985518.png)
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4985525.png)
![N-(4-bromophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4985532.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4985537.png)
![4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene](/img/structure/B4985542.png)


![2-[{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]ethanol](/img/structure/B4985553.png)